REACTION_CXSMILES
|
[CH:1]([C:24]1[CH:29]=[C:28](CC2C=CC=CC=2)[C:27](O)=[C:26]([CH2:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH:25]=1)([C:3]1[CH:8]=[C:7](CC2C=CC=CC=2)[C:6](O)=[C:5](CC2C=CC=CC=2)[CH:4]=1)C.[CH2:45]=[O:46].[OH-:47].[K+]>C(O)C>[CH2:38]([C:26]1[CH:27]=[C:28]([CH2:45][OH:46])[CH:29]=[C:24]([CH2:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:25]=1[OH:47])[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1 |f:2.3|
|
Name
|
2,6-dibenzylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1)C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
2,6-dibenzylphenol
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1)C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed from the purple solution by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with saturated ammonium chloride solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C(=CC(=C1)CO)CC1=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |